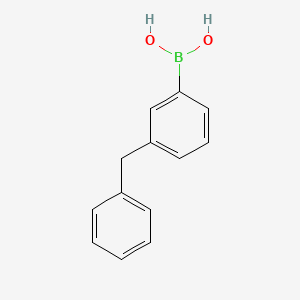

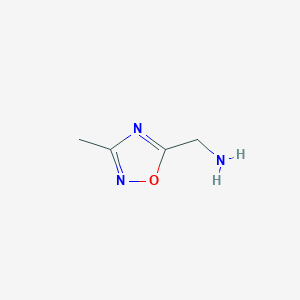

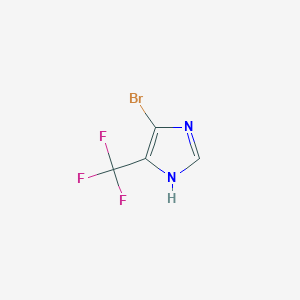

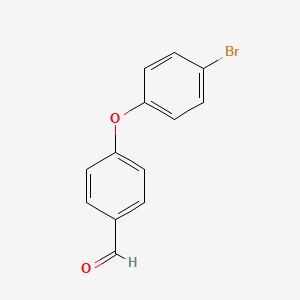

![molecular formula C18H31NO2 B1278616 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- CAS No. 745767-97-9](/img/structure/B1278616.png)

1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-

Vue d'ensemble

Description

“1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-” is also known as Fingolimod Hydrochloride . It is a compound with the molecular formula C19H33NO2·HCl and a molecular weight of 343.93 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-” include a molecular weight of 293.44400, a density of 1.0±0.1 g/cm3, a boiling point of 467.8±45.0 °C at 760 mmHg, and a flash point of 236.7±28.7 °C .Applications De Recherche Scientifique

Synthesis of Antibiotics

The amino alcohol serinol, which shares a similar structure to “FYU7NJ2AQM”, has been used as a precursor for the synthesis of synthetic antibiotics like chloramphenicol . The structural similarity suggests that “FYU7NJ2AQM” could also be utilized in the synthesis of novel antibiotics, potentially enhancing their efficacy or reducing side effects.

X-ray Contrast Agents

Serinol derivatives have found applications in X-ray contrast agents . Given the structural properties of “FYU7NJ2AQM”, it could be explored for use in developing new contrast agents that offer improved visibility or reduced toxicity.

Pharmaceutical Development

The compound’s stability and solubility characteristics make it a candidate for pharmaceutical development . It could be used to create prodrugs or to improve the pharmacokinetics of existing drugs.

Sphingosine/Ceramide Synthesis

Serinol is used in the chemical synthesis of sphingosine and ceramide, which are important for cell membrane structure and signaling . “FYU7NJ2AQM” may serve a similar role, potentially leading to advancements in the study of cell biology.

Biotechnological Applications

The biotechnological synthesis of amino alcohols involves enzymes like amino alcohol dehydrogenases or transaminases . “FYU7NJ2AQM” could be synthesized using similar methods, which might be more environmentally friendly and cost-effective than chemical synthesis.

Chiral Selector Ligand

Chiral compounds like (S)-(-)-3-Amino-1,2-propanediol are used as chiral selector ligands . “FYU7NJ2AQM”, with its chiral centers, could be used in enantioselective synthesis or as part of chiral chromatography systems.

Non-Ionic Contrast Medium

3-Amino-1,2-propanediol is used in the preparation of iohexol, a non-ionic contrast medium . “FYU7NJ2AQM” could potentially be used to develop new types of non-ionic contrast media for medical imaging.

Specialty Material Production

The compound’s unique structure makes it suitable for the production of specialty materials . This could include advanced polymers or materials with specific optical properties.

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that the amino group in the compound can react with a diverse set of electrophiles to result in functional diol intermediates , but the specific interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It’s known that the compound can be used in the synthesis of functional cyclic carbonate monomers , suggesting it may have a role in polymer chemistry.

Result of Action

Some studies suggest that related compounds may have antimicrobial activities

Propriétés

IUPAC Name |

2-amino-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)12-13-18(19,14-20)15-21/h8-11,20-21H,2-7,12-15,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQGLIFMOHCDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445888 | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- | |

CAS RN |

745767-97-9 | |

| Record name | Des(octyl)heptyl fingolimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745767979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(OCTYL)HEPTYL FINGOLIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYU7NJ2AQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.